(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethoxyphenyl group, and a hydroxypropanoic acid backbone. The presence of these functional groups makes it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group The reaction conditions often include the use of base catalysts such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the multiple steps required for its assembly. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Scientific Research Applications
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amino group during synthesis, allowing for selective reactions at other sites. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropanoic acid backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenyl-2-hydroxypropanoic acid: Similar structure but lacks the dimethoxy groups, which may affect its reactivity and interactions.
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)-2-hydroxypropanoic acid: Contains a single methoxy group, which may result in different chemical and biological properties.
Uniqueness
The presence of both the Fmoc protecting group and the dimethoxyphenyl group in (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid makes it unique. These functional groups provide distinct chemical reactivity and the ability to form specific interactions with biological targets, enhancing its utility in various research applications.
Properties
IUPAC Name |
(2S,3S)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7/c1-32-16-11-15(12-17(13-16)33-2)23(24(28)25(29)30)27-26(31)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXDEUBVTXIELB-ZEQRLZLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376186 |
Source
|
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-18-1 |
Source
|
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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